3',6'-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one
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Overview
Description
3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro linkage through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the synthesis of similar spiro compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets. The spiro linkage and triazirinyl groups allow the compound to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3’,6’-Bis(octyloxy)-3H-spiro[2-benzofuran-1,9’-xanthene]-3-one
- 2,5-dioxopyrrolidin-1-yl 3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylate
Uniqueness
Compared to similar compounds, 3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one stands out due to its triazirinyl groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
3',6'-bis(triazirin-1-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N6O3/c27-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(25-21-22-25)9-17(15)28-18-10-12(26-23-24-26)6-8-16(18)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZCAZMPGFTIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N5N=N5)OC6=C3C=CC(=C6)N7N=N7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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